molecular formula C17H22N4O B12239409 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B12239409
M. Wt: 298.4 g/mol
InChI Key: JOYQBVMGEKXTST-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities, including interactions with various neurotransmitter receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves the reaction of 2-methoxyphenylpiperazine with a pyrimidine derivative. One common method includes the use of acetonitrile as a solvent and a catalyst such as Yb(OTf)3 to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

For industrial-scale production, the synthesis route is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process typically includes recrystallization from optimized solvents to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is unique due to its specific structural features that confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

InChI

InChI=1S/C17H22N4O/c1-13-14(2)18-12-19-17(13)21-10-8-20(9-11-21)15-6-4-5-7-16(15)22-3/h4-7,12H,8-11H2,1-3H3

InChI Key

JOYQBVMGEKXTST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=CC=CC=C3OC)C

Origin of Product

United States

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